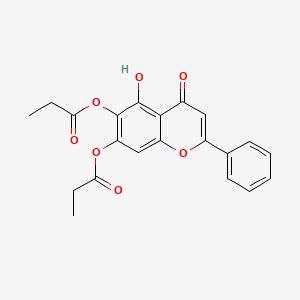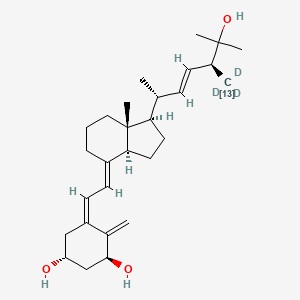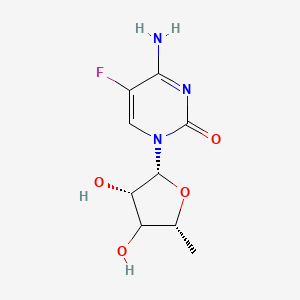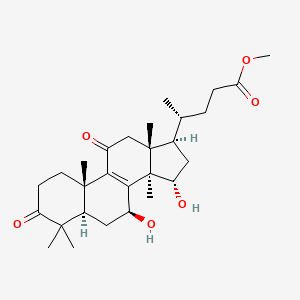
Methyl lucidenate Q
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl lucidenate Q can be synthesized through the methylation of lucidenic acid Q. The process typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods: Industrial production of this compound involves the extraction of lucidenic acid Q from Ganoderma lucidum followed by its methylation. The extraction process includes solvent extraction using ethanol or methanol, followed by purification through column chromatography. The purified lucidenic acid Q is then subjected to methylation under controlled conditions to produce this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of this compound can yield reduced forms of the compound with different biological activities.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Aplicaciones Científicas De Investigación
Methyl lucidenate Q has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenoids and their derivatives.
Biology: The compound is studied for its inhibitory effects on the Epstein-Barr virus early antigen induction, making it a potential candidate for antiviral research.
Medicine: this compound is explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: The compound is used in the development of nutraceuticals and functional foods due to its health-promoting properties .
Mecanismo De Acción
Methyl lucidenate Q exerts its effects primarily through the inhibition of the Epstein-Barr virus early antigen induction. The compound interacts with specific molecular targets involved in the viral activation pathway, thereby preventing the virus from initiating its replication process. Additionally, this compound exhibits anti-inflammatory and antioxidant activities by modulating various signaling pathways and reducing oxidative stress .
Comparación Con Compuestos Similares
Lucidenic Acid Q: The parent compound from which methyl lucidenate Q is derived.
Methyl Lucidenate P: Another methylated derivative of lucidenic acid with similar biological activities.
Lucidenic Acids G, H, I, J, O, and R: These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities
Uniqueness: this compound is unique due to its potent inhibitory effects on the Epstein-Barr virus early antigen induction, which is not as pronounced in other similar compounds. Additionally, its methylated structure enhances its stability and bioavailability, making it a more effective candidate for therapeutic applications .
Propiedades
Fórmula molecular |
C28H42O6 |
|---|---|
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
methyl (4R)-4-[(5R,7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C28H42O6/c1-15(8-9-22(33)34-7)16-12-21(32)28(6)24-17(29)13-19-25(2,3)20(31)10-11-26(19,4)23(24)18(30)14-27(16,28)5/h15-17,19,21,29,32H,8-14H2,1-7H3/t15-,16-,17+,19+,21+,26+,27-,28+/m1/s1 |
Clave InChI |
KZVNZIIMDVYSNR-YSALMUDYSA-N |
SMILES isomérico |
C[C@H](CCC(=O)OC)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)O |
SMILES canónico |
CC(CCC(=O)OC)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


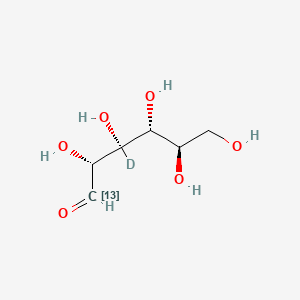
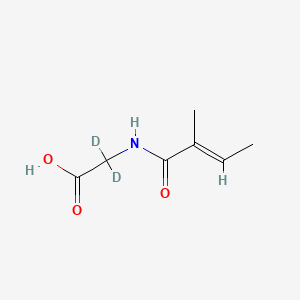
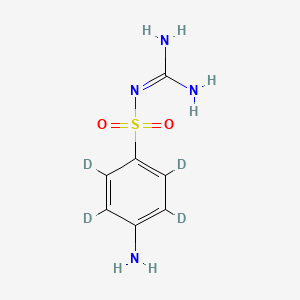

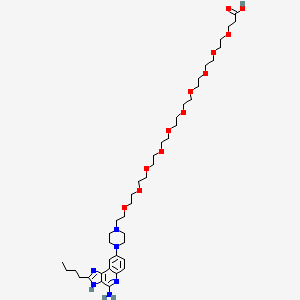
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] nonadecanoate](/img/structure/B12407718.png)

